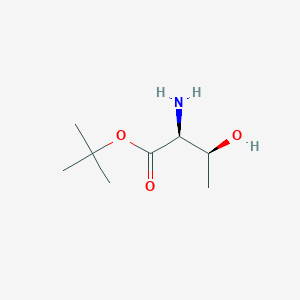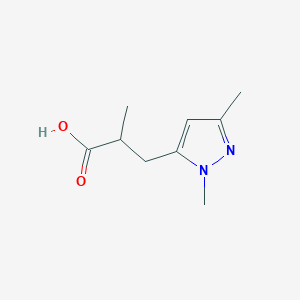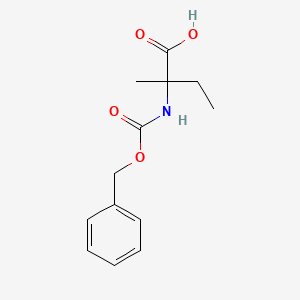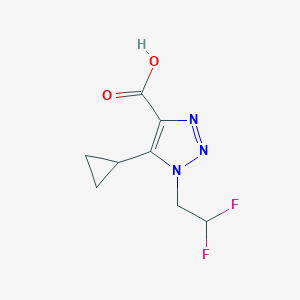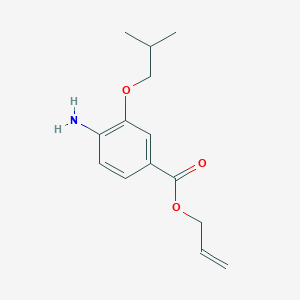![molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9](/img/structure/B13567701.png)
2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C12H27N3O3 . It contains a piperazine ring substituted with ethanol and bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of piperazine with ethylene oxide and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a pressure of 1-2 atm to ensure optimal yield .
Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and high yield of the compound. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The hydroxyl and amino groups can participate in condensation reactions with carboxylic acids or anhydrides to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C .
Aplicaciones Científicas De Investigación
1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with piperazine-based structures, which are known for their therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their conformation and activity. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- include:
1-(2-Hydroxyethyl)piperazine: This compound has a simpler structure with only one hydroxyethyl group attached to the piperazine ring. It is used in similar applications but lacks the additional functional groups that enhance the versatility of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]-.
4-(2-Hydroxyethyl)piperazine-1-ethanol: This compound has two hydroxyethyl groups attached to the piperazine ring, making it structurally similar but with different spatial arrangement and reactivity.
Bis(2-hydroxyethyl)amine: This compound contains two hydroxyethyl groups attached to an amine, making it a simpler analog with fewer functional groups and lower molecular complexity.
The uniqueness of 1-Piperazineethanol,4-[2-[bis(2-hydroxyethyl)amino]ethyl]- lies in its combination of multiple functional groups, which provide a wide range of chemical reactivity and applications in various fields.
Propiedades
Número CAS |
86377-11-9 |
|---|---|
Fórmula molecular |
C12H27N3O3 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2 |
Clave InChI |
JRCHHZYXSRUQSE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN(CCO)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13567618.png)
